5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Description
Chemical Identity and Nomenclature
The chemical identity of 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is precisely defined through multiple identification systems and structural descriptors. The compound bears the Chemical Abstracts Service registry number 1367865-25-5, providing its unique chemical identifier in global databases. The molecular data link number assigned to this compound is MFCD22065902, facilitating its identification in chemical inventory systems. The International Chemical Identifier code for this compound is 1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13), while its corresponding International Chemical Identifier Key reads OJUKXXVTUWJFGI-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(C1=C(C)C=C(C#N)C(N1)=O)O, which encodes the complete structural information in a linear format. This notation clearly indicates the presence of the cyano group (C#N), the methyl substituent (C), the ketone functionality (=O), and the carboxylic acid group (C(=O)O) within the dihydropyridine framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "dihydropyridine" modified by positional descriptors for each substituent.
The structural architecture of this compound features a six-membered dihydropyridine ring with specific substituent positioning that defines its chemical behavior and biological activity. The cyano group at position 5 introduces electron-withdrawing characteristics, while the methyl group at position 3 provides steric and electronic effects. The carboxylic acid functionality at position 2 enables hydrogen bonding and ionization behavior, contributing to the compound's solubility properties and potential for salt formation. The ketone group at position 6 completes the dihydropyridine framework, creating a conjugated system that influences the overall electronic distribution within the molecule.
Historical Development of Pyridine Carboxylic Acid Derivatives
The historical development of pyridine carboxylic acid derivatives traces its origins to the mid-nineteenth century when foundational discoveries in heterocyclic chemistry were being established. The parent compound pyridine was first documented by Scottish scientist Thomas Anderson in 1849, who examined the contents of oil obtained through high-temperature heating of animal bones. Anderson described pyridine as a colorless liquid with an unpleasant odor, highly soluble in water and readily soluble in concentrated acids and salts upon heating. The nomenclature "pyridine" was derived from the Greek word "πῦρ" meaning fire, reflecting its flammable nature, with the suffix "idine" added following chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine came decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This hypothesis was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol. The first synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace.
A major breakthrough in pyridine derivative synthesis occurred in 1881 when Arthur Rudolf Hantzsch described the first comprehensive synthesis of pyridine derivatives. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a β-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. This method first produces a dihydropyridine intermediate, which is subsequently oxidized to yield the corresponding pyridine derivative. Emil Knoevenagel demonstrated that asymmetrically substituted pyridine derivatives could be produced using this process, expanding the synthetic accessibility of diverse pyridine structures.
The industrial production of pyridine derivatives received significant advancement in 1924 when Russian chemist Aleksei Chichibabin invented the Chichibabin pyridine synthesis reaction based on inexpensive reagents. This method involves the condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. Although the Chichibabin synthesis suffers from relatively low yields of approximately 30%, the availability of inexpensive precursors made it economically viable for industrial applications. The process operates in the gas phase at temperatures of 400-450°C using modified alumina and silica catalysts.
Specific developments in pyridinecarboxylic acid chemistry emerged through various synthetic approaches documented in patent literature. Process developments for preparing pyridine-2-carboxylic acid derivatives have been reported using Diels-Alder reactions between unsaturated hydrazones and α-haloacrylonitrile or α-haloacrylic acid esters. These reactions produce 1-amino-2-cyano- or 1-amino-2-carboxylic acid ester-1,4-dihydropyridines, which are subsequently converted to pyridine derivatives through acid treatment. Alternative synthetic routes involve the reaction of substituted or unsubstituted unsaturated carboxylic acid derivatives with unsubstituted hydroxylamine and α,β-unsaturated carbonyl compounds.
Position in Heterocyclic Chemistry
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the six-membered nitrogen-containing heterocycles. According to established classification systems, heterocyclic compounds are categorized into three primary types: five-membered, six-membered, and fused or condensed heterocyclic compounds. This particular compound falls within the six-membered category, specifically within the pyridine derivative subfamily that contains nitrogen as the sole heteroatom within the ring structure.
The compound's classification under the Cooperative Patent Classification system places it within the C07D category, which encompasses heterocyclic compounds containing elements beyond carbon, hydrogen, halogen, nitrogen, oxygen, sulfur, selenium, or tellurium. More specifically, compounds containing a single heterocycle are classified in the range C07D 203/00 - C07D 347/00, with pyridine derivatives falling under specific subcategories based on their substitution patterns and functional groups. The presence of the dihydropyridine structure positions this compound within a subset that exhibits partial saturation of the aromatic ring system, distinguishing it from fully aromatic pyridine derivatives.
The structural characteristics of 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid place it among compounds that incorporate multiple functional groups within the heterocyclic framework. The cyano group at position 5 introduces electron-withdrawing properties that significantly influence the electronic distribution throughout the ring system. This electron deficiency enhances the compound's reactivity toward nucleophilic attack and modifies its hydrogen bonding capabilities. The methyl substituent at position 3 provides both steric bulk and electron-donating characteristics, creating a balance of electronic effects within the molecule.
The carboxylic acid functionality at position 2 establishes this compound as a member of the pyridinecarboxylic acid family, which includes important biological molecules such as nicotinic acid (vitamin B3). Nicotinic acid, systematically known as pyridine-3-carboxylic acid, was first synthesized in 1867 through oxidative degradation of nicotine with potassium chromate and sulfuric acid. The structural relationship between 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and nicotinic acid demonstrates the versatility of the pyridinecarboxylic acid framework in supporting diverse biological and chemical activities.
The dihydropyridine core structure within this compound represents a partially reduced form of the aromatic pyridine ring, creating a system with altered electronic properties compared to its fully aromatic counterpart. This structural modification introduces additional sites for chemical modification and potential biological activity. Research has demonstrated that 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid functions as an inhibitor of human uridine phosphorylase-1 enzyme, highlighting the biological relevance of this heterocyclic framework.
The compound's position within heterocyclic chemistry is further defined by its participation in various chemical transformations characteristic of dihydropyridine derivatives. These include oxidation reactions that can convert the dihydropyridine to the corresponding pyridine, reduction reactions that may lead to tetrahydropyridine or piperidine derivatives, and substitution reactions that allow for further structural modification. The presence of multiple reactive sites, including the cyano group, carboxylic acid, and the partially saturated ring system, provides numerous opportunities for chemical elaboration and application in synthetic chemistry.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Classification | Heterocyclic Compounds | Six-membered nitrogen heterocycles |
| Secondary Classification | Pyridine Derivatives | Dihydropyridine subfamily |
| Functional Group Classification | Carboxylic Acids | Pyridinecarboxylic acid family |
| Patent Classification | C07D | Heterocyclic compounds |
| Structural Classification | Partially Saturated | 1,6-dihydropyridine framework |
Properties
IUPAC Name |
5-cyano-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKXXVTUWJFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction is carried out in ethanol with the addition of a base such as triethylamine . Another method involves the use of ketene dithioacetals derived from 2-cyanoacetamides, which react with active methylene ketones and β-keto esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and esters. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine through the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate . This inhibition can lead to cell cycle arrest and senescence, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical Properties
- MS: Molecular ion peaks at m/z 178.15 (M⁺) align with its molecular formula .
Biological Activity
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is classified as a dihydropyridine derivative, characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 178.15 g/mol |
| CAS Number | 101184-51-4 |
| Solubility | Soluble in organic solvents |
| Purity | ≥98% |
Antitumor Activity
Research indicates that 5-cyano derivatives exhibit potent antitumor properties. A study evaluated the compound's effects on various cancer cell lines, including HeLa and MDA-MB-231. The results demonstrated significant antiproliferative activity with IC50 values ranging from 0.0046 mM to 0.075 mM for modified derivatives.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 5-Cyano-3-methyl-6-oxo... | HeLa | 0.0046 |
| 5-Cyano-3-methyl-6-oxo... | MDA-MB-231 | 0.075 |
| Modified Derivative A | HepG2 | 1.30 |
| Modified Derivative B | A549 | 4.9 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicated that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A recent study tested the antimicrobial activity of 5-cyano derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of 5-cyano derivatives is attributed to their ability to interact with cellular targets, influencing pathways involved in cell proliferation and apoptosis. Specifically, these compounds may inhibit key enzymes involved in nucleotide synthesis and DNA replication.
Comparative Analysis with Related Compounds
To better understand the efficacy of 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a comparative analysis was conducted with structurally related compounds.
Table 3: Comparative Biological Activity
| Compound | Antitumor IC50 (mM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 5-Cyano-3-methyl... | 0.0046 | 32 |
| Related Compound A | 0.010 | 64 |
| Related Compound B | 0.005 | 128 |
Q & A
Q. What are the established synthetic routes for 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid?
Methodological Answer:
- Oxidative Functionalization : Start with a methyl-substituted pyridine precursor (e.g., 3-methylpyridine derivative). Oxidize the methyl group at position 2 to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous conditions at 90–95°C, followed by acidification to isolate the product .
- Cyano Group Introduction : Introduce the cyano group at position 5 via nucleophilic substitution or cyanation reactions using reagents like CuCN.
- Cyclization : Optimize reaction conditions (e.g., solvent, temperature) to form the 1,6-dihydropyridine ring. Ethyl ester intermediates (e.g., ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) can be hydrolyzed to the carboxylic acid using NaOH or HCl .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- 1H-NMR : Expect signals for the methyl group (δ ~2.5 ppm), dihydropyridine protons (δ ~5.5–6.5 ppm), and carboxylic acid (δ ~13 ppm, broad). Compare to similar compounds like 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, which shows pyridine protons at δ 7.12–7.90 ppm .
- IR Spectroscopy : Look for C≡N stretching (~2200 cm⁻¹), C=O (carboxylic acid: ~1700 cm⁻¹; ketone: ~1650 cm⁻¹), and O-H (carboxylic acid: ~2500–3300 cm⁻¹) .
- Mass Spectrometry : The molecular ion ([M-H]⁻) should align with the molecular weight (C₈H₅N₂O₃: 193.04 g/mol). Fragments may include loss of CO₂ (m/z 149) or CN (m/z 166) .
Advanced Research Questions
Q. How can discrepancies between elemental analysis and spectroscopic data be resolved?
Methodological Answer:
- Hydrate Formation : If elemental analysis shows excess oxygen or hydrogen, consider hydrate formation. For example, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in had a 101% yield due to water in the crystal lattice .
- Cross-Validation : Use thermogravimetric analysis (TGA) to detect water loss and X-ray crystallography to confirm crystal structure. For example, orthorhombic crystal systems (a=10.2045 Å, b=6.1282 Å, c=9.7293 Å) were used to resolve hydration states in similar compounds .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use polar solvents (e.g., DMSO, water) to enhance hydrogen bonding. Slow evaporation at 4°C can promote crystal growth.
- Hydrogen Bonding : The carboxylic acid and keto groups facilitate intermolecular interactions. In , hydrogen bonding between O-H (carboxylic acid) and keto oxygen stabilized the crystal lattice .
- Data Collection : Use a Bruker D8 Venture diffractometer (λ = 0.71073 Å) with multi-scan absorption correction (SADABS) for high-resolution data .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., unexpected byproducts) be addressed in synthetic protocols?
Methodological Answer:
- Mechanistic Studies : Use LC-MS or GC-MS to identify byproducts. For example, over-oxidation of the dihydropyridine ring could yield fully aromatic pyridine derivatives.
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust reaction time or temperature if premature ring aromatization occurs.
- Catalyst Optimization : Replace KMnO₄ with milder oxidants (e.g., SeO₂) to preserve the dihydropyridine ring .
Stability and Storage
Q. What are the critical factors affecting the compound’s stability in solution?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
